Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-
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Overview
Description
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the reaction of 1,2-dihydroxybenzene with a suitable methylating agent, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production of Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and selectivity in the production process.
Chemical Reactions Analysis
Types of Reactions
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted aromatic compounds, each with distinct chemical and physical properties.
Scientific Research Applications
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.
Biology: The compound is used in studies related to its interaction with biological macromolecules, such as DNA and proteins.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with cellular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA, causing structural changes that affect gene expression and cellular function. It may also interact with proteins involved in signal transduction pathways, leading to alterations in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene-7,12-dione: Another PAH with similar structural features but different functional groups.
7,12-Dimethylbenz[a]anthracene: A closely related compound with additional methyl groups, known for its carcinogenic properties.
1,2-Benzanthraquinone: A quinone derivative with distinct chemical reactivity.
Uniqueness
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
CAS No. |
77573-42-3 |
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Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
12-methyl-7-methylidenebenzo[a]anthracen-12-ol |
InChI |
InChI=1S/C20H16O/c1-13-15-8-5-6-10-18(15)20(2,21)19-16(13)12-11-14-7-3-4-9-17(14)19/h3-12,21H,1H2,2H3 |
InChI Key |
WZJSNQBSJJKZMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=C)C3=C1C4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
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